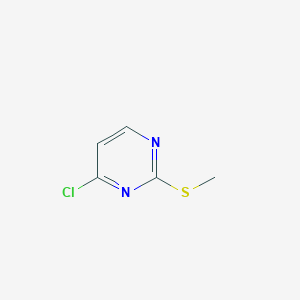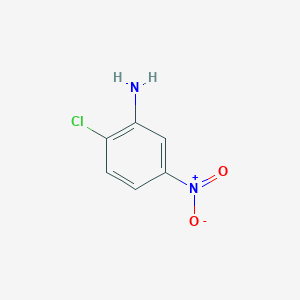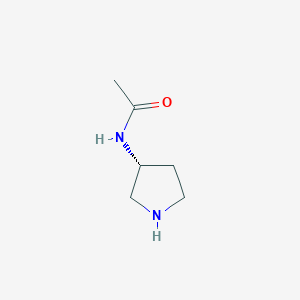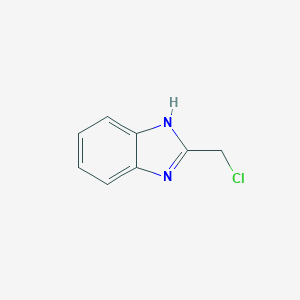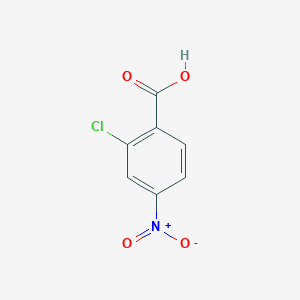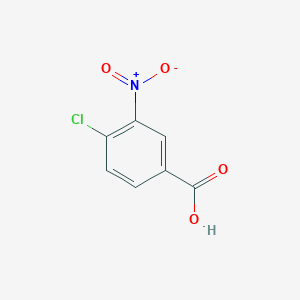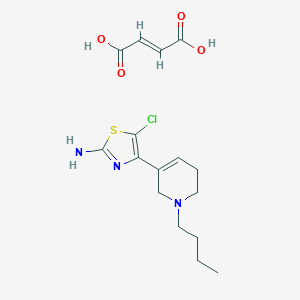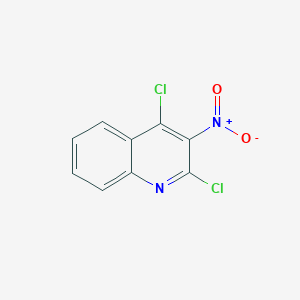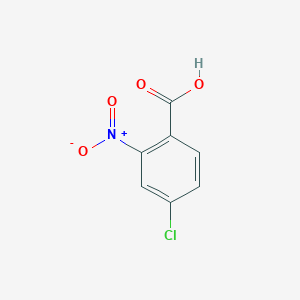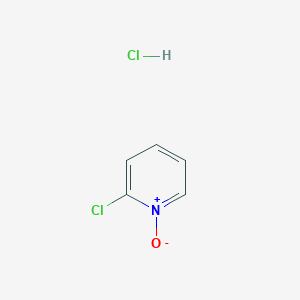
2-Chloropyridine N-oxide hydrochloride
描述
2-Chloropyridine N-oxide hydrochloride is a chemical compound that is part of the pyridine N-oxides family. These compounds are known for their diverse reactivity and utility in organic synthesis. Pyridine N-oxides, in general, can act as ligands in coordination chemistry and as intermediates in various organic reactions .
Synthesis Analysis
The synthesis of 2-chloropyridine can be achieved through regiospecific chlorination of pyridine-N-oxide, yielding 2-chloropyridine with high selectivity and yield. This process can be conducted using phosphorus oxychloride in the presence of triethylamine . Furthermore, the oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide can be performed using hydrogen peroxide as an oxidant, with catalysts such as H_2WO_4 and H_2SO_4, under optimal conditions to achieve a yield of over 90% .
Molecular Structure Analysis
Pyridine N-oxides, including 2-chloropyridine N-oxide, have been studied for their molecular and crystal structures. For instance, the molecular structure of 2-(diphenylphosphino)pyridine N,P-dioxide, a related compound, has been characterized by X-ray diffraction analyses, revealing important bond distances and angles that are crucial for understanding the reactivity of these compounds .
Chemical Reactions Analysis
Pyridine N-oxides are versatile reagents in various chemical reactions. For example, 2,3-dichloropyridine N-oxide has been used as an oxygen transfer reagent in the gold(I)-catalyzed oxidation of alkynes to 1,2-dicarbonyls without the need for acid additives . Additionally, pyridine N-oxides can be used in the oxidation of N-acyl cyclic amines to N-acyl amino acids via oxidative C-N bond cleavage, as catalyzed by ruthenium porphyrins .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine N-oxides are influenced by their molecular structure. For instance, the hydrogen bonding capabilities of pyridine N-oxides are evident in the formation of crystalline complexes with pentachlorophenol, where the N-oxide oxygen atom accepts hydrogen bonds from two molecules of pentachlorophenol . These properties are essential for understanding the behavior of these compounds in various solvents and reaction conditions.
科学研究应用
Synthesis and Chemical Reactions :
- 2-Chloropyridine N-oxide hydrochloride is used as a starting material in the synthesis of other chemical compounds. For instance, it can be converted to 2-mercaptopyridine-1-oxide zinc salt, a process involving reactions with hydrogen peroxide and sodium hydrosulfide (Zhu Hong-jun, 2007).
- Another application is in the preparation of zinc pyridine-2-thiol-N-oxide, derived from 2-chloropyridine N-oxide via thiolation and other reactions (Deng Nan, 2005).
Adsorption and Surface Interaction Studies :
- This compound is used in studies to understand the adsorption behavior on various oxides. An example is its adsorption on SiO2, TiO2, and ZrO2, which provides insights into the nature of surface acidity on oxides (T. J. Dines, Louise D Macgregor, C. H. Rochester, 2003).
Catalysis and Chemical Transformations :
- Research includes its role in the gold(I)-catalyzed oxidation of alkynes to 1,2-dicarbonyls, showcasing its utility in facilitating specific chemical transformations (A. Dubovtsev, N. V. Shcherbakov, D. Dar'in, V. Kukushkin, 2019).
- Studies also cover its application in the catalytic fluorination process, particularly in the Cl/F exchange to produce selectively 2-fluoropyridine (Cindy Cochon, T. Corre, S. Célérier, S. Brunet, 2012).
Structural and Molecular Studies :
- The compound is also utilized in studying molecular structures and interactions, like in the analysis of hydrogen bonds in complexes of substituted pyridine N-oxides (Z. Dega-Szafran, Z. Kosturkiewicz, E. Tykarska, M. Szafran, D. Lemański, B. Nogaj, 1997).
Catalytic Oxidation and Preparation Studies :
- It plays a role in the catalytic oxidation preparation of 2-mercaptopyridine-N-oxide sodium, illustrating its importance in specific chemical preparations (Geng Ping-lan, 2006).
Reactivity and Catalysis Studies :
- The compound is explored in the context of reactions with enamines of cyclohexanone in the presence of acylating agents, showing its versatility in chemical reactivity studies (M. Hamana, H. Noda, 1967).
安全和危害
2-Chloropyridine N-oxide hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
未来方向
While specific future directions for 2-Chloropyridine N-oxide hydrochloride were not found in the search results, related compounds such as pyrimidines are being researched for their anti-inflammatory effects . This suggests that 2-Chloropyridine N-oxide hydrochloride could potentially be researched in a similar context.
属性
IUPAC Name |
2-chloro-1-oxidopyridin-1-ium;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO.ClH/c6-5-3-1-2-4-7(5)8;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZNODNSNCXOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)Cl)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174180 | |
| Record name | Chloride 2-chloropyridinium 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyridine N-oxide hydrochloride | |
CAS RN |
20295-64-1 | |
| Record name | Pyridine, 2-chloro-, 1-oxide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20295-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 20295-64-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloride 2-chloropyridinium 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloride 2-chloropyridinium 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


